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Compound of Interest |

Cycloocta-1,5-diene
Compound Name:
dichloropalladium
CAS No.: 12107-56-1
Cat. No.: B081803
. J

Executive Summary

Dichloro(1,5-cyclooctadiene)palladium(ll) (CAS: 12107-56-1) is a pre-eminent palladium
precursor in organometallic catalysis.[1][2] Its utility stems from the labile nature of the 1,5-
cyclooctadiene (cod) ligand, which stabilizes the Pd(Il) center in the solid state but is easily
displaced by phosphines, N-heterocyclic carbenes (NHCs), or other target ligands in solution.
[1][2] This guide provides the definitive crystallographic data required for structural validation
and a high-purity synthesis protocol designed for drug development applications where trace
metal scavenging is critical.

Crystallographic Characterization

The structural integrity of

is defined by its specific polymorphs.[1][2] The most common and stable form under standard
conditions crystallizes in the Orthorhombic system.[1]
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Parameter Value
Crystal System Orthorhombic
Space Group (No.[1] 61)
. (
Point Group
)
Z Value 8 (Molecules per unit cell)

Calculated Density

Lattice Parameters (Pbca Polymorph)

Derived from single-crystal X-ray diffraction studies (Kumar et al., 1993), the unit cell

dimensions are as follows:

Length ( Angle (
Dimension
) )
Volume
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Note: While the

form is standard, researchers should be aware of solvent-dependent polymorphism.
Rapid precipitation from different solvent systems (e.g.,

vs. Acetone) can induce microcrystalline variations, though the molecular
connectivity remains identical.[1][2]

Molecular Structural Analysis

The molecule adopts a distorted square planar geometry typical of

Pd(Il) complexes.[1]

Coordination Geometry

e Ligand Conformation: The 1,5-cyclooctadiene ligand, which exists as a twisted boat/chair in
its free state, locks into a boat conformation upon coordination.[2] This orientation allows
both alkene

-systems to align perpendicular to the palladium coordination plane, maximizing orbital
overlap.[2]

e Bond Lengths:
o Pd-CI:
(Typical for trans-influence of olefins).[1]
o Pd-C:
(Distance to the midpoint of the C=C bond).[1][2]

o C=C Bond: Slight elongation observed compared to free cod, indicating
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-backbonding from Pd(
) to C(
).[1112]

Structural Visualization

The following diagram illustrates the synthesis flow and the structural transformation from the
precursor to the final complex.
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Figure 1: Synthetic pathway and coordination logic for Pd(cod)CI2 formation.

Experimental Protocol: High-Purity Synthesis

This protocol is optimized for generating X-ray quality crystals and high-purity material suitable
for pharmaceutical intermediate synthesis.

Reagents[1][2]
o Palladium(ll) Chloride (

): 1.0 g (5.64 mmol)[1][2]

e Hydrochloric Acid (conc. 37%): 2.5 mL
o Ethanol (Absolute): 50 mL

e 1,5-Cyclooctadiene (cod): 1.5 mL (12.2 mmol, ~2.2 equiv)[1][2]
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Step-by-Step Methodology

e Depolymerization: In a 100 mL round-bottom flask, suspend

(2.0 g) in conc. HCI (2.5 mL). Warm gently (

) with stirring until the solid dissolves completely, forming a dark red/brown solution of

o Mechanism:[1][3][4]

is a coordination polymer; HCI breaks the chloride bridges to form the monomeric
tetrachloropalladate anion.[1][2]

 Dilution: Allow the solution to cool to room temperature. Dilute carefully with Ethanol (50 mL).
The solution will remain clear.

o Note: Avoid water if possible to facilitate faster drying, though aqueous protocols exist.[2]
e Ligand Addition: Add 1,5-cyclooctadiene (1.5 mL) dropwise with vigorous stirring.
e Precipitation: The solution will rapidly lighten in color, and a yellow precipitate (

) will form immediately.[1][2] Stir for 1 hour to ensure complete conversion.

« |solation: Filter the yellow solid using a sintered glass frit (porosity 3 or 4).
 Purification (Wash):

o Ethanol (to remove excess acid and unreacted ligand).[1][2]

o Diethyl Ether (to remove ethanol and facilitate drying).[1][2]
e Drying: Dry under high vacuum (

) for 4 hours.

Quality Control (QC) Parameters
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Test Expected Result

Bright yellow to orange-yellow crystalline
Appearance

powder

Soluble in
Solubility

: Insoluble in

, EtOH

ppm (olefinic CH),
H NMR (

ppm (allylic
)

)
Elemental Analysis Pd: ~37.3%, C: ~33.7%, H: ~4.2%

Application in Drug Development

serves as a critical "entry point" for catalytic cycles.[1][2] Unlike
, Which is air-sensitive, or

, Which is trimeric,

is air-stable and monomeric.[1][2]

e Ligand Exchange: The cod ligand is labile, meaning it dissociates readily in the presence of

stronger

-donors (e.g., Bisphosphine ligands like BINAP or DPPF).[1][2]

o Catalyst Generation:

This reaction is often performed in situ to generate active catalysts for Suzuki-Miyaura, Heck,
and Sonogashira couplings used in API (Active Pharmaceutical Ingredient) synthesis.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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